1-Acetylpyrrolidine-3-carbaldehyde
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Overview
Description
1-Acetylpyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring with an acetyl group at the first position and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde or ketone can lead to the formation of the pyrrolidine ring. The acetylation of the resulting pyrrolidine derivative can then be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: 1-Acetylpyrrolidine-3-carboxylic acid.
Reduction: 1-Acetylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetylpyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-acetylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetyl group may also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect various biological pathways and processes .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
1-Acetylpyrrolidine: Similar structure but lacks the aldehyde group.
Pyrrolidine-3-carbaldehyde: Contains the aldehyde group but lacks the acetyl group.
Uniqueness: 1-Acetylpyrrolidine-3-carbaldehyde is unique due to the presence of both the acetyl and aldehyde groups on the pyrrolidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-acetylpyrrolidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNWBLATBKISDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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